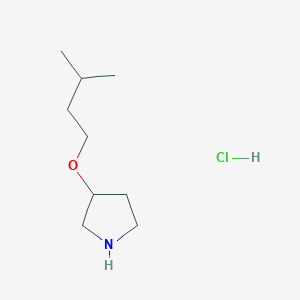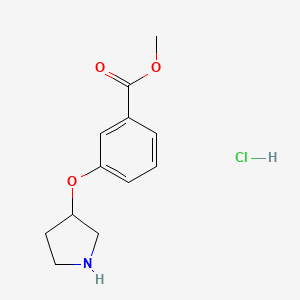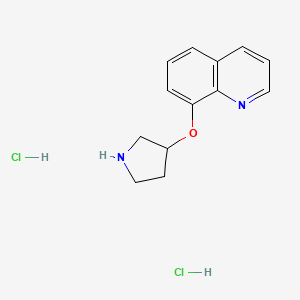![molecular formula C15H25Cl3N2 B1391291 ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride CAS No. 1185304-63-5](/img/structure/B1391291.png)
({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride
Vue d'ensemble
Description
This compound is a biochemical used for proteomics research . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 339.73100 .Applications De Recherche Scientifique
1. Toxicity and Bioassay Studies
The compound has been studied for its toxicity using the brine shrimp bioassay, a method used as an intermediate test before further in vivo animal experiments. Piperidine derivatives, a class to which this compound belongs, have shown varying degrees of toxicity, which is crucial for their potential use in drug development and further in vivo experiments (Gul, Gul, & Erciyas, 2003).
2. Antibacterial Activity
The compound has been involved in studies exploring its transformation into various derivatives, some of which exhibited weak antibacterial activity. This suggests potential applications in developing antibacterial agents (Anusevičius et al., 2014).
3. Antidepressant Activity
Research has also been conducted on analogues of this compound for their antidepressant activity. Such compounds have been tested for effects on behavior, antireserpine, and anorexigenic activity, showing fluoxetine-like effects in some cases (Kumar et al., 2004).
4. Receptor Interaction Studies
The compound's molecular interaction with CB1 cannabinoid receptors has been studied, indicating its potential as a selective antagonist. This interaction is significant in understanding the compound's pharmacological effects and potential therapeutic applications (Shim et al., 2002).
5. Molecular and Quantum Chemical Studies
Detailed quantum chemical and molecular studies have been conducted on derivatives of this compound. These studies focus on molecular geometry, hyperpolarizability, and other properties, providing insights into the compound's chemical behavior and potential applications in material science (Fatma et al., 2017).
6. Studies on Dopamine Receptor Affinity
The compound's derivatives have been investigated for their affinity to dopamine D4 receptors, providing a foundation for developing treatments for disorders related to dopamine dysfunction (Rowley et al., 1997).
7. Antifungal Activity
Some derivatives have shown antifungal activity, suggesting the compound's potential in developing antifungal medications (Rameshkumar et al., 2003).
8. Energy Expenditure Studies
Studies on compounds structurally related to this compound have explored their effects on energy expenditure, suggesting potential applications in metabolic studies and treatments for metabolic disorders (Massicot et al., 1985).
9. Cytotoxic and Anticancer Agents
Research on derivatives has revealed significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a base for developing novel anticancer agents (Dimmock et al., 1998).
Propriétés
IUPAC Name |
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2.2ClH/c1-17-11-14-3-2-9-18(12-14)10-8-13-4-6-15(16)7-5-13;;/h4-7,14,17H,2-3,8-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDIOMOADYXCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)CCC2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



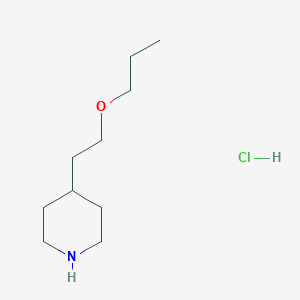
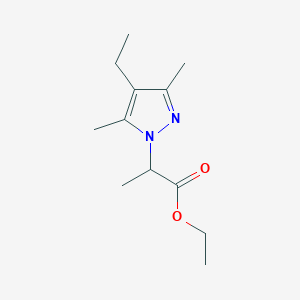
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)
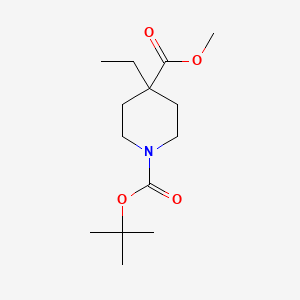
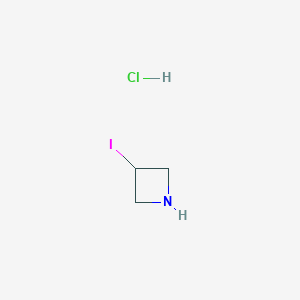
![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)
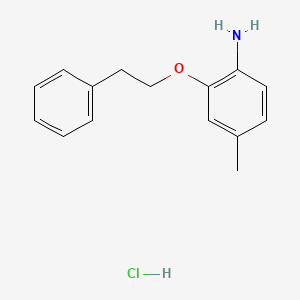
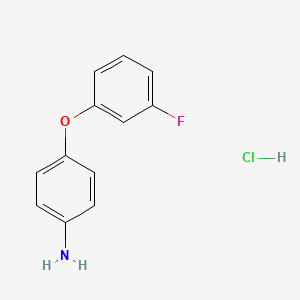
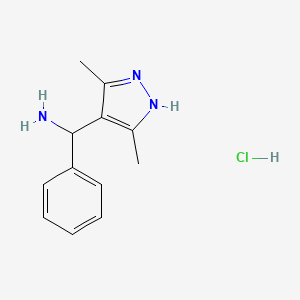
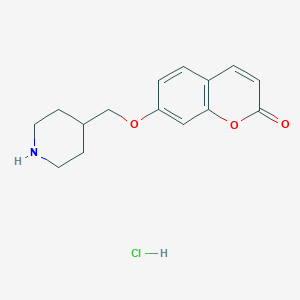
![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)
